4-Hydroxy-6-ethoxyquinoline-3-carbohydrazide
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Overview
Description
4-Hydroxy-6-ethoxyquinoline-3-carbohydrazide is a chemical compound with the molecular formula C12H13N3O3 and a molecular weight of 247.25 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 4-Hydroxy-6-ethoxyquinoline-3-carbohydrazide typically involves the reaction of 4-hydroxy-6-ethoxyquinoline with hydrazine hydrate under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Hydroxy-6-ethoxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-6-ethoxyquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-ethoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
4-Hydroxy-6-ethoxyquinoline-3-carbohydrazide can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline-3-carbohydrazide: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
6-Ethoxyquinoline-3-carbohydrazide: Lacks the hydroxy group, which may influence its solubility and interaction with molecular targets.
Quinoline-3-carbohydrazide: Lacks both the hydroxy and ethoxy groups, making it less versatile in terms of chemical modifications and applications.
The presence of both hydroxy and ethoxy groups in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C12H13N3O3 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
6-ethoxy-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-7-3-4-10-8(5-7)11(16)9(6-14-10)12(17)15-13/h3-6H,2,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
UEBGPELRWOOKKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NN |
Origin of Product |
United States |
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